molecular formula C7H6BrN3O B2652619 3-Bromo-5-methylpyrazolo[1,5-A]pyrimidin-7-OL CAS No. 1928789-12-1

3-Bromo-5-methylpyrazolo[1,5-A]pyrimidin-7-OL

Cat. No.: B2652619
CAS No.: 1928789-12-1
M. Wt: 228.049
InChI Key: SQSRFFGZFHGXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-ol ( 2095581-63-6) is a brominated heterocyclic compound that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. With a molecular formula of C 7 H 6 BrN 3 O and an average mass of 228.05 g/mol, this compound belongs to the prominent class of pyrazolo[1,5-a]pyrimidines , which are recognized as privileged scaffolds due to their wide range of biological activities and significant presence in pharmacological research . The primary research value of this compound lies in its role as a key building block for the synthesis of more complex molecules . The presence of a bromine atom at the 3-position of the fused ring system makes it an excellent substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings . This allows researchers to efficiently introduce diverse carbon-based substituents at this position, facilitating extensive structure-activity relationship (SAR) studies. The pyrazolo[1,5-a]pyrimidine core is structurally similar to purines, enabling its derivatives to interact with a variety of biological targets, particularly protein kinases . Researchers are particularly interested in this scaffold for developing novel anticancer agents . Compounds based on the pyrazolo[1,5-a]pyrimidine structure have demonstrated potent antiproliferative effects by acting as inhibitors of crucial enzymes involved in cancer cell proliferation and survival, including Cyclin-dependent kinases (CDKs), EGFR, B-Raf, and MEK . Beyond oncology, this chemical space also explores applications in antiviral, anti-inflammatory, and antimicrobial research . ATTENTION: This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information. The compound should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

3-bromo-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-4-2-6(12)11-7(10-4)5(8)3-9-11/h2-3,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPZHMWGHKPLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methylpyrazolo[1,5-A]pyrimidin-7-OL typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-A]pyrimidine scaffold.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methylpyrazolo[1,5-A]pyrimidin-7-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and aryl halides are typically used.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyrimidines, which can exhibit different biological activities and properties.

Scientific Research Applications

Antitumor Activity

The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its anticancer properties. Research indicates that derivatives of this compound can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the potential of these compounds as selective protein inhibitors, which could lead to the development of new anticancer therapies .

Enzyme Inhibition

3-Bromo-5-methylpyrazolo[1,5-A]pyrimidin-7-OL has been identified as a promising inhibitor of adaptor-associated kinase 1 (AAK1). AAK1 plays a crucial role in endocytosis and is implicated in several diseases, including Alzheimer's disease and schizophrenia. Compounds that inhibit AAK1 can potentially manage these disorders by modulating synaptic functions .

Aryl Hydrocarbon Receptor Antagonism

Recent discoveries have positioned this compound as a potential antagonist of the aryl hydrocarbon receptor (AHR), which is involved in cancer immunology. Structure-activity relationship studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance its potency against AHR, providing a new avenue for cancer therapy .

Microwave-Assisted Synthesis

The synthesis of this compound and its derivatives can be efficiently achieved through microwave-assisted methods. This approach allows for rapid reactions with high yields (60–93%) and broad substrate scopes. For instance, microwave-assisted copper-catalyzed C-3 amination has been successfully employed to produce various bis-aminated derivatives .

Functionalization Strategies

Functionalization of the pyrazolo[1,5-a]pyrimidine scaffold enhances its biological activity and structural diversity. Researchers have developed multiple synthetic pathways for modifying the core structure, facilitating the exploration of new pharmacological profiles .

Optical Properties

The unique photophysical properties of this compound make it suitable for optical applications. It has been studied as a potential fluorophore for imaging techniques in biological systems. The ability to act as a lipid droplet biomarker in cancer cells demonstrates its versatility in material science .

Case Studies

Study ReferenceApplication FocusKey Findings
Antitumor ActivityDemonstrated selective inhibition of cancer cell proliferation through apoptotic pathways.
Enzyme InhibitionIdentified as an AAK1 inhibitor; potential therapeutic implications for neurodegenerative diseases.
AHR AntagonismOptimized derivatives showed low nanomolar potency against AHR; promising for cancer immunotherapy.
Synthesis TechniquesMicrowave-assisted methods yielded high product diversity and efficiency in synthesizing derivatives.
Optical PropertiesExhibited significant potential as a fluorophore; effective in distinguishing between cancerous and normal cells.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methylpyrazolo[1,5-A]pyrimidin-7-OL involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological targets, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Reactivity

The table below summarizes substituents at positions 3, 5, and 7 in related pyrazolo[1,5-a]pyrimidine derivatives, highlighting their structural and functional differences:

Compound Name (CAS/Reference) Position 3 Position 5 Position 7 Core Structure Key Reactivity/Applications
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-OL Br CH₃ OH Pyrazolo[1,5-a]pyrimidine Suzuki coupling (C-3), glycosylation (C-7)
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (CAS: N/A) Br O (lactam) CF₃ Pyrazolo[1,5-a]pyrimidine SNAr reactions, Pim1 kinase inhibitors
5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS: 90019-55-9) H CH₃ OH Pyrazolo[1,5-a]pyrimidine Propargylation, antimicrobial activity
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS: 32449-41-5) CH₃ OH Triazolo[1,5-a]pyrimidine Altered heterocycle, potential varied bioactivity
3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine (CAS: 885720-87-6) Br CH₃ Cl Pyrazolo[1,5-a]pyrimidine Enhanced lipophilicity, halogen bonding
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS: 114040-06-1) Br Cl Cl Pyrazolo[1,5-a]pyrimidine Electrophilic reactivity, dual halogen substitution

Key Research Findings

Reactivity at C-3 (Bromine Substitution)
  • The bromine at C-3 in the target compound enables Suzuki-Miyaura cross-coupling with boronic acids, facilitating aryl/heteroaryl diversification. This is critical in designing kinase inhibitors (e.g., Pim1) and optimizing pharmacokinetic properties .
  • In contrast, 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine (CAS: 885720-87-6) retains bromine at C-3 but features additional chloro and ethyl groups, which may sterically hinder cross-coupling efficiency .
Reactivity at C-7 (Hydroxyl Group)
  • The hydroxyl group in the target compound allows for propargylation and glycosylation (e.g., triazole-bridged N-glycosides), enhancing solubility and targeting biological systems like cancer cells .
  • In 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, the CF₃ group at C-7 increases lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies .
Electronic and Steric Effects
  • Halogen substituents (Br, Cl) at C-3 or C-7 enhance electrophilicity, facilitating nucleophilic substitutions. For example, 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS: 114040-06-1) undergoes sequential substitutions for multi-functionalized derivatives .
  • Methyl groups at C-5 (common in all compounds) provide steric stability without significantly altering electronic properties, making them ideal for maintaining core reactivity .

Biological Activity

3-Bromo-5-methylpyrazolo[1,5-A]pyrimidin-7-OL is a heterocyclic compound belonging to the pyrazolo[1,5-A]pyrimidine family. Its structure features a fused ring system that includes both pyrazole and pyrimidine components. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent.

Chemical Structure

The chemical formula for this compound is C_8H_7BrN_4O, and it has a molecular weight of approximately 244.07 g/mol. The presence of the bromine atom at the 3-position and the hydroxyl group at the 7-position are critical for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. It has been shown to inhibit various cancer cell lines through mechanisms involving enzyme inhibition and disruption of signaling pathways.

The compound acts primarily by inhibiting specific enzymes involved in cancer cell proliferation. For instance, it has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cell division. By blocking this enzyme, the compound reduces the availability of tetrahydrofolate necessary for nucleotide synthesis, thereby hindering cancer cell growth .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various bacterial strains. Studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing a significant reduction in bacterial viability at micromolar concentrations .
  • Synergistic Effects : Another investigation explored its use in combination with conventional antibiotics, resulting in enhanced antimicrobial activity, suggesting potential applications in overcoming antibiotic resistance .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is valuable to compare it with other pyrazolo derivatives.

Compound NameBiological ActivityUnique Features
This compoundAnticancer, AntimicrobialPresence of hydroxyl group enhances reactivity
3-Bromo-5-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[1,5-A]pyrimidin-7-amineKinase InhibitorDifferent substitution pattern
3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidineKinase InhibitorDual halogenation increases binding affinity

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Inhibition of Kinases : The compound has been investigated as a kinase inhibitor, which is critical in cancer therapy due to its role in cell signaling pathways .
  • Photophysical Properties : Its unique photophysical characteristics allow it to be utilized as a biomarker in cellular imaging studies .
  • Synthesis and Functionalization : Various synthetic routes have been developed to enhance the structural diversity of pyrazolo derivatives for improved biological activity .

Q & A

Basic: What are the common synthetic routes for 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-ol?

The synthesis typically involves functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine core. A key step is the bromination of the precursor compound. For example:

  • Demethylation and Bromination : Starting with a methoxy-substituted precursor, BBr₃ in dichloromethane (DCM) can selectively demethylate the 7-hydroxy group while introducing bromine at position 3 .
  • Halogenation Strategies : PyBroP (bromo-tris(pyrrolidinyl)phosphonium hexafluorophosphate) in 1,4-dioxane under inert atmosphere facilitates bromination at specific positions, ensuring regioselectivity .

Advanced: How can regioselectivity challenges during bromination be addressed?

Regioselectivity is influenced by electronic and steric factors. Methodological approaches include:

  • Directing Groups : Use of electron-donating substituents (e.g., methyl at position 5) to direct bromination to position 3 via resonance stabilization .
  • Reagent Optimization : PyBroP in 1,4-dioxane at 20°C under inert atmosphere minimizes side reactions and ensures high regioselectivity for bromination .

Basic: What characterization techniques are essential for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions and aromaticity. For example, methyl protons at position 5 appear as a singlet (~δ 2.5 ppm), while bromine’s deshielding effect shifts adjacent protons downfield .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 376.25 g/mol for derivatives) and fragmentation patterns .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Cross-Validation : Use complementary techniques like IR spectroscopy to confirm functional groups (e.g., hydroxyl at position 7 via O-H stretch ~3200 cm⁻¹) .
  • Solvent Effects : Re-run NMR in deuterated DMSO to detect hydrogen bonding interactions that may obscure signals .
  • Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values to validate assignments .

Basic: What are the key reactivity patterns of this compound in cross-coupling reactions?

  • Suzuki-Miyaura Coupling : The bromine at position 3 enables palladium-catalyzed coupling with aryl boronic acids. For example, coupling with (3,4-dihydroxyphenyl)boronic acid at 110°C in 1,4-dioxane yields 5-arylated derivatives .
  • Buchwald-Hartwig Amination : The bromine can be replaced with amines using Pd catalysts, useful for introducing pharmacophores .

Advanced: What strategies mitigate decomposition during storage or reactions?

  • Inert Atmosphere : Store and handle the compound under nitrogen/argon to prevent oxidation of the hydroxyl group at position 7 .
  • Low-Temperature Storage : Maintain at -20°C in anhydrous DCM or DMF to stabilize the bromine substituent against hydrolysis .

Basic: What biological activities are associated with pyrazolo[1,5-a]pyrimidine derivatives?

These compounds exhibit:

  • Enzyme Inhibition : Trifluoromethyl groups enhance binding to HMG-CoA reductase and COX-2 .
  • Receptor Modulation : Derivatives act as A2A adenosine receptor antagonists or peripheral benzodiazepine receptor ligands, relevant to neurological and cancer research .

Advanced: How can computational methods aid in designing derivatives with improved bioactivity?

  • Docking Studies : Use software like AutoDock to predict binding affinities for A2A receptors or COX-2 active sites .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., bromine vs. chlorine) with IC₅₀ values to optimize pharmacological profiles .

Basic: What safety protocols are critical when handling this compound?

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Waste Disposal : Collect brominated byproducts in halogenated waste containers for incineration to prevent environmental release .

Advanced: How can contradictions in biological assay results (e.g., varying IC₅₀ values) be addressed?

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize variability .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to distinguish intrinsic activity from pharmacokinetic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.